molecular formula C20H19NO2 B1351733 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid CAS No. 724749-08-0

2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B1351733
CAS No.: 724749-08-0
M. Wt: 305.4 g/mol
InChI Key: UXWIYQUHPIHSSV-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzaldehyde with an appropriate amine to form an intermediate, followed by cyclization and carboxylation reactions under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

Scientific Research Applications

2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A derivative with a single methyl group.

    8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.

Uniqueness

2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-11-5-6-13(3)16(9-11)18-10-17(20(22)23)15-8-7-12(2)14(4)19(15)21-18/h5-10H,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWIYQUHPIHSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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